

# Technical Support Center: Optimizing Mdl 105519 Concentration for Cell Culture

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Mdl 105519

Cat. No.: B1633640

[Get Quote](#)

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical support guide provides researchers with a comprehensive resource for optimizing the use of **Mdl 105519** in cell culture experiments. **Mdl 105519** is a potent and highly selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] This guide offers in-depth troubleshooting advice, detailed experimental protocols, and a curated FAQ section to address common challenges and ensure the successful application of this compound in your research.

## Important Clarification: Mechanism of Action

It has come to our attention that there may be some confusion in the field regarding the primary target of **Mdl 105519**. This compound is a selective antagonist for the glycine site of the NMDA receptor, not the 5-HT2A receptor. This guide is therefore focused exclusively on the use of **Mdl 105519** in the context of NMDA receptor modulation.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Mdl 105519**?

A1: **Mdl 105519** is a non-competitive antagonist that binds with high affinity to the glycine co-agonist site on the NMDA receptor.[2][3] The binding of both glutamate and a co-agonist (glycine or D-serine) is required for the activation of the NMDA receptor ion channel.[3] By blocking the glycine binding site, **Mdl 105519** prevents channel opening and the subsequent influx of calcium (Ca<sup>2+</sup>) and other ions, even in the presence of glutamate.[2]

Q2: What is a typical working concentration for **Mdl 105519** in cell culture?

A2: The optimal concentration of **Mdl 105519** will vary depending on the cell type, the specific experimental conditions, and the desired level of NMDA receptor inhibition. Based on its in vitro binding affinity ( $K_i \approx 10.9$  nM for rat brain membranes), a starting concentration range of 10 nM to 1  $\mu$ M is recommended for initial experiments.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

Q3: How should I prepare and store **Mdl 105519** stock solutions?

A3: **Mdl 105519** is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To prepare the stock solution, ultrasonic warming may be necessary to ensure complete dissolution.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

Q4: Is **Mdl 105519** selective for the NMDA receptor?

A4: **Mdl 105519** is reported to be approximately 10,000-fold selective for the glycine recognition site of the NMDA receptor compared to other investigated receptor types.[1] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is always good practice to use the lowest effective concentration determined from a dose-response curve to minimize potential off-target activities.

## Troubleshooting Guide

This section addresses common issues that researchers may encounter when using **Mdl 105519** in cell culture experiments.

Problem	Potential Cause	Troubleshooting Steps
Inconsistent or no observable effect of Mdl 105519	<p>1. Incorrect concentration: The concentration used may be too low to effectively antagonize the NMDA receptors in your specific cell system. 2. Compound degradation: The Mdl 105519 stock solution or working solution may have degraded due to improper storage or handling. 3. Low NMDA receptor expression: The cell line you are using may not express a sufficient level of NMDA receptors. 4. Insufficient NMDA receptor activation: The experimental conditions may not be adequately activating the NMDA receptors, thus masking the antagonistic effect of Mdl 105519.</p>	<p>1. Perform a dose-response experiment to determine the optimal concentration. 2. Prepare a fresh stock solution from a new vial of Mdl 105519 powder. Always aliquot stock solutions and avoid repeated freeze-thaw cycles. 3. Verify NMDA receptor expression in your cell line using techniques such as Western blot, qPCR, or immunocytochemistry. 4. Ensure that your experimental setup includes an appropriate concentration of an NMDA receptor agonist (e.g., NMDA and glycine) to stimulate receptor activity.</p>
Observed cytotoxicity or changes in cell morphology	<p>1. High concentration of Mdl 105519: The concentration used may be toxic to the cells. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. 3. Off-target effects: Although highly selective, very high concentrations of Mdl 105519 could potentially have off-target effects leading to cytotoxicity.</p>	<p>1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of Mdl 105519 for your cells. Use a concentration well below the toxic threshold. 2. Ensure the final DMSO concentration in your culture medium is typically <math>\leq 0.1\%</math> and include a vehicle control (medium with the same DMSO concentration) in your experiments. 3. Use the lowest effective concentration of Mdl</p>

105519 as determined by your dose-response experiments to minimize the risk of off-target effects.

Poor solubility or precipitation of Mdl 105519 in culture medium

1. Supersaturation: The concentration of Mdl 105519 in the working solution may exceed its solubility limit in the aqueous culture medium. 2. Compound instability: Mdl 105519, as an indole-2-carboxylic acid derivative, may have limited stability in certain media over long incubation periods.

1. Prepare working solutions by diluting the high-concentration DMSO stock into your culture medium. Ensure thorough mixing. Visually inspect the medium for any signs of precipitation. 2. For long-term experiments, consider refreshing the media with freshly prepared Mdl 105519 at regular intervals. The stability of similar indole derivatives can be influenced by the pH and composition of the culture medium.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Protocol 1: Determining the Optimal Concentration of Mdl 105519 using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of **Mdl 105519** on NMDA receptor activity.

#### 1. Cell Culture and Plating:

- Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, primary cortical neurons) under standard conditions.
- Seed the cells in a 96-well plate at a density appropriate for your cell type (e.g., 50,000 cells/well for primary neurons).[\[8\]](#) Allow cells to adhere and differentiate for an appropriate period.

## 2. Preparation of **Mdl 105519** Dilutions:

- Prepare a serial dilution of **Mdl 105519** in your cell culture medium. A typical concentration range to test would be from 1 nM to 10  $\mu$ M.
- Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest **Mdl 105519** concentration) and a positive control (a known NMDA receptor antagonist).

## 3. Treatment:

- Carefully remove the culture medium from the wells.
- Add the different concentrations of **Mdl 105519**, vehicle control, and positive control to the respective wells.
- Pre-incubate the cells with the compounds for a sufficient time (e.g., 15-30 minutes) to allow for receptor binding.

## 4. NMDA Receptor Activation and Measurement of Response:

- Stimulate the cells with a pre-determined concentration of NMDA (e.g., 100  $\mu$ M) and a co-agonist (e.g., 10  $\mu$ M glycine).
- Measure the cellular response. A common method is to measure the influx of calcium using a fluorescent calcium indicator (e.g., Fluo-4 AM).<sup>[2][3][9][10][11]</sup> The fluorescence can be read using a fluorescence plate reader.

## 5. Data Analysis:

- Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibitor (100% inhibition).
- Plot the normalized response against the logarithm of the **Mdl 105519** concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC<sub>50</sub> value.

## Protocol 2: Assessing Cytotoxicity of Mdl 105519 using an MTT Assay

This protocol describes how to evaluate the potential cytotoxic effects of **Mdl 105519** on neuronal cells.

### 1. Cell Plating:

- Seed neuronal cells in a 96-well plate at an optimized density (e.g.,  $1.5 \times 10^4$  cells/well for SH-SY5Y cells).

### 2. Treatment:

- Prepare a range of **Mdl 105519** concentrations in culture medium, including a vehicle control.
- Expose the cells to the different concentrations for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

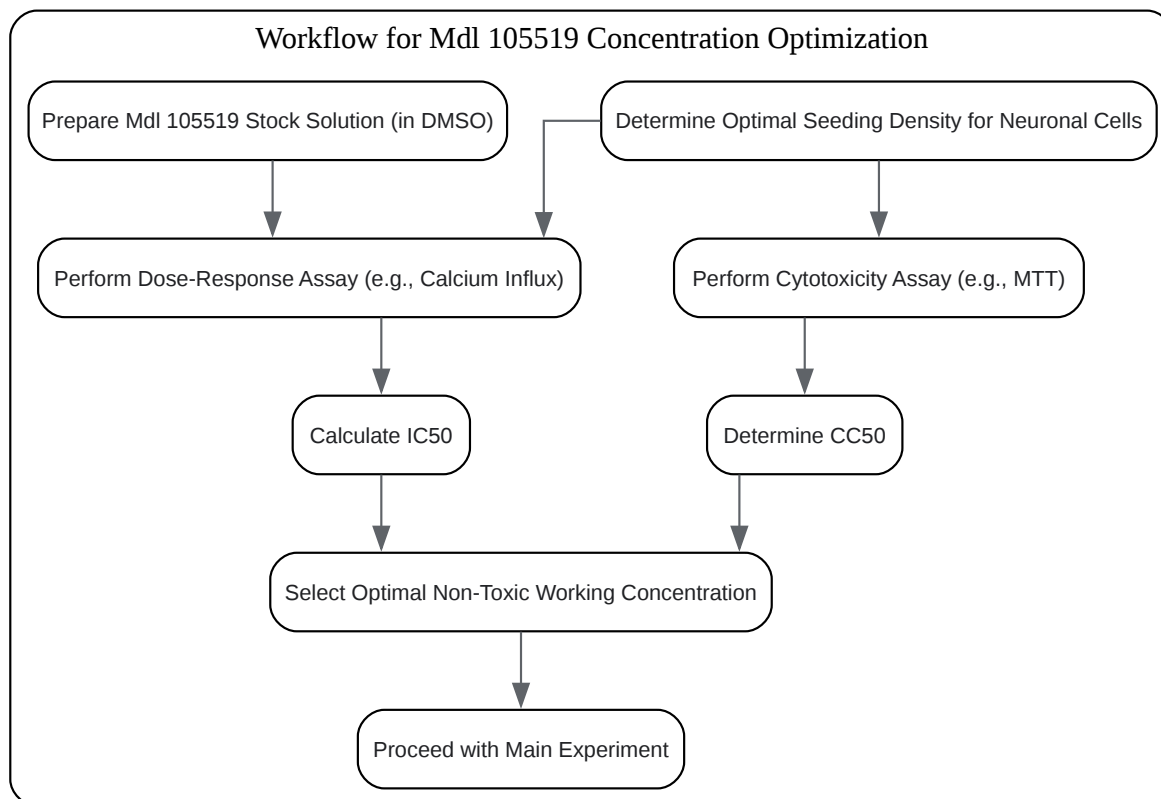
### 3. MTT Assay:

- After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
- The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

### 4. Data Analysis:

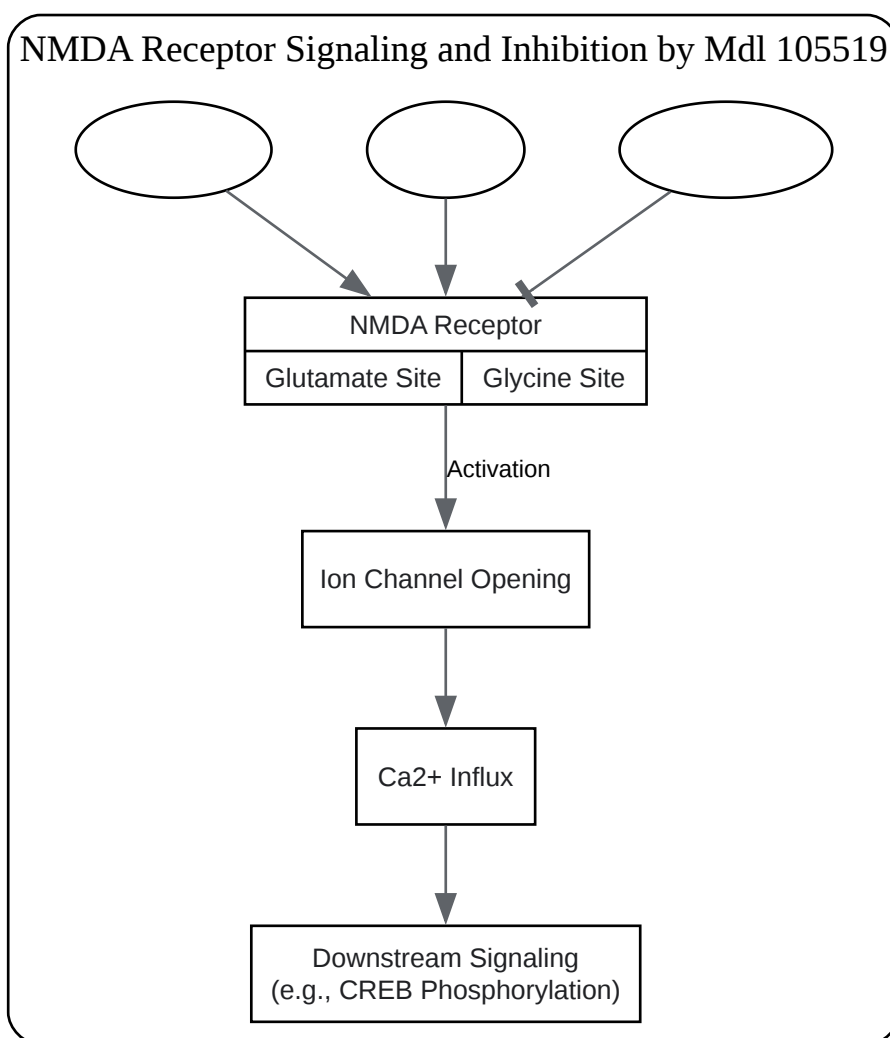
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the **Mdl 105519** concentration to determine the cytotoxic concentration 50 (CC50).

## Visualization of Key Concepts



[Click to download full resolution via product page](#)

Caption: Workflow for optimizing **Mdl 105519** concentration.



[Click to download full resolution via product page](#)

Caption: NMDA receptor signaling and **Mdl 105519** inhibition.

## References

- Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. *Journal of visualized experiments : JoVE*, (137), 58160. Available from: [\[Link\]](#)
- Bill, A., Yeboah, F., & Guo, H. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. *Scientific reports*, 7(1), 11497. Available from: [\[Link\]](#)

- Muñoz-Torrero, D. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In *Methods in Neurodegenerative Disease Drug Discovery*. Humana Press. Available from: [\[Link\]](#)
- Baron, B. M., Harrison, B. L., Kehne, J. H., Schmidt, C. J., Van Giersbergen, P. L., White, H. S., & McCloskey, T. C. (1997). Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. *European journal of pharmacology*, 323(2-3), 181–192. Available from: [\[Link\]](#)
- Popik, P., & Malawska, B. (2000). The role of N-methyl-D-aspartate (NMDA) receptor in learning and memory. *Polish journal of pharmacology*, 52(6), 461–469.
- Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons. *Nature*, 325(6104), 529–531. Available from: [\[Link\]](#)
- Williamson, R. (2012). Which method is suitable for cytotoxicity assay on primary cultured neurons? ResearchGate. Available from: [\[Link\]](#)
- Hardingham, G. E., Fukunaga, Y., & Bading, H. (2002). Extrasynaptic NMDARs oppose synaptic NMDARs by triggering CREB shut-off and cell death pathways. *Nature neuroscience*, 5(5), 405–414. Available from: [\[Link\]](#)
- Harrill, J. A., Everett, L. J., & Wallace, K. (2022). Optimization of Human Neural Progenitor Cells for an Imaging-Based High-Throughput Phenotypic Profiling Assay for Developmental Neurotoxicity Screening. *Frontiers in toxicology*, 4, 829809. Available from: [\[Link\]](#)
- Papadia, S., Stevenson, P., Hardingham, N. R., Bading, H., & Hardingham, G. E. (2005). The duration of CREB phosphorylation depends on NMDA concentration. *The Journal of neuroscience : the official journal of the Society for Neuroscience*, 25(50), 11598–11607. Available from: [\[Link\]](#)
- Ramírez, M., & Lamas, M. (2009). NMDA receptor mediates proliferation and CREB phosphorylation in postnatal Müller glia-derived retinal progenitors. *Molecular vision*, 15, 338–347. Available from: [\[Link\]](#)
- Das, S., Grunert, M., Williams, L., & Vincent, S. R. (1997). NMDA and D1 receptors regulate the phosphorylation of CREB and the induction of c-fos in striatal neurons in primary culture.

Synapse (New York, N.Y.), 25(3), 227–233. Available from: [\[Link\]](#)

- Wu, G. Y., Deisseroth, K., & Tsien, R. W. (2000). Developmentally regulated NMDA receptor-dependent dephosphorylation of cAMP response element-binding protein (CREB) in hippocampal neurons. *The Journal of neuroscience : the official journal of the Society for Neuroscience*, 20(10), 3564–3573. Available from: [\[Link\]](#)
- Ryan, K. R., & Pelling, J. C. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. *International journal of molecular sciences*, 25(15), 8205. Available from: [\[Link\]](#)
- Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. *Current protocols in chemical biology*, 9(3), 195–214. Available from: [\[Link\]](#)
- Höfner, G., & Wanner, K. T. (1997). Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes. *Neuroscience letters*, 226(2), 79–82. Available from: [\[Link\]](#)
- Wang, Y. C., Li, X. Y., Li, Y. L., Li, J. Y., Zhang, J., & Geng, Y. Q. (2024). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. *Molecules (Basel, Switzerland)*, 29(1), 1. Available from: [\[Link\]](#)
- De Vita, D., La-Venia, A., & Di Sarno, V. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. *Journal of medicinal chemistry*. Available from: [\[Link\]](#)
- Wang, Y. C., Li, X. Y., Li, Y. L., Li, J. Y., Zhang, J., & Geng, Y. Q. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. *Molecules (Basel, Switzerland)*, 28(24), 8020. Available from: [\[Link\]](#)
- Wang, Y. C., Li, X. Y., Li, Y. L., Li, J. Y., Zhang, J., & Geng, Y. Q. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. *ResearchGate*. Available from: [\[Link\]](#)
- Pozza, M. F., Urwyler, S., & Müller, W. (2000). Electrophysiological characterization of CGP68730A a N-methyl-D-aspartate antagonist acting at the strychnine-insensitive glycine

site. British journal of pharmacology, 130(2), 341–349. Available from: [\[Link\]](#)

- Spanswick, D., & Logan, S. D. (1997). Electrophysiological evidence for multiple glycinergic inputs to neonatal rat sympathetic preganglionic neurons in vitro. The European journal of neuroscience, 9(7), 1475–1483. Available from: [\[Link\]](#)
- Michaels, R. L., & Rothman, S. M. (1992). Electrophysiology of glutamate neurotoxicity in vitro: induction of a calcium-dependent extended neuronal depolarization. Journal of neurophysiology, 68(2), 362–373. Available from: [\[Link\]](#)
- Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available from: [\[Link\]](#)
- Curras-Collazo, M. (2022). Single-channel evidence for glycine and NMDA requirement in NMDA receptor activation. ResearchGate. Available from: [\[Link\]](#)
- Eman, M. (2018). How to calculate ic50? ResearchGate. Available from: [\[Link\]](#)
- Baron, B. M., Siegel, B. W., Slone, A. L., Harrison, B. L., Palfreyman, M. G., & Hurt, S. D. (1996). Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors. European journal of pharmacology, 315(1), 107–111. Available from: [\[Link\]](#)
- Elsharkawi, I. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available from: [\[Link\]](#)
- Schifano, F., & Zwartsen, A. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International journal of molecular sciences, 22(13), 6798. Available from: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. NMDA and D1 receptors regulate the phosphorylation of CREB and the induction of c-fos in striatal neurons in primary culture - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [[moleculardevices.com](https://moleculardevices.com)]
- 3. [youtube.com](https://youtube.com) [[youtube.com](https://youtube.com)]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [[mdpi.com](https://mdpi.com)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [portal.research.lu.se](https://portal.research.lu.se) [[portal.research.lu.se](https://portal.research.lu.se)]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Mdl 105519 Concentration for Cell Culture]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1633640/docs#technical-support-center-optimizing-mdl-105519-concentration-for-cell-culture>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)